molecular formula C14H11NO2 B1585017 4-Methoxyacridin-9-ol CAS No. 35308-00-0

4-Methoxyacridin-9-ol

Cat. No. B1585017
CAS RN: 35308-00-0
M. Wt: 225.24 g/mol
InChI Key: ZYEVJRPVZZGDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyacridin-9-ol is an organic chemical compound with the molecular formula C14H11NO2 . It is generally available in most volumes and is used for research and development .


Molecular Structure Analysis

The molecular structure of 4-Methoxyacridin-9-ol consists of 14 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 225.24 g/mol .

It has a density of 1.233 g/cm3 . The boiling point is 403.2ºC at 760 mmHg, and the melting point is 284-287ºC .

Scientific Research Applications

Antiparasitic Properties

4-Methoxyacridin-9-ol derivatives have shown significant antiparasitic properties. For instance, certain compounds in the 2-methoxyacridine series, including their dimeric and tetrameric derivatives, exhibit strong in vitro antiparasitic properties against Leishmania infantum. These findings suggest their potential as multitarget drugs affecting DNA, protein, and lipid metabolism (Di Giorgio et al., 2003).

RNA Hydrolysis and Ribozyme Mimics

4-Methoxyacridin-9-ol compounds have been used in site-selective RNA hydrolysis. For example, 9-Amino-2-methoxy-6-nitroacridine conjugated with oligonucleotide can selectively hydrolyze RNA in the presence of Lu(III) ion, making them effective ribozyme mimics (Kuzuya et al., 2002).

DNA Binding and Intercalation

Studies have shown that certain 9-aminoacridines, including those with 2-methoxy substituents, intercalate into DNA. This intercalation affects various biological activities, such as the unwinding of DNA and the inhibition of RNA polymerase in Escherichia coli (Sinha et al., 1976).

Drug-Protein Binding Studies

Acridine derivatives, including 9-(4′-Carboxyanilino)-6-chloro-2-methoxyacridine, have been used as fluorescence probes in drug-protein binding studies. They demonstrate the potential for interaction with protein molecules, aiding in understanding drug-protein interactions (Ma et al., 1974).

Antimalarial and Antitrypanosomal Activities

Bis(9-amino-6-chloro-2-methoxyacridines) have been synthesized and tested for their activity against pathogens like Plasmodium falciparum and Trypanosoma brucei. The nature of the linker in these compounds significantly influences their antiparasitic activity and cytotoxicity (Girault et al., 2000).

Photophysical Properties

Research on the photophysical properties of acridone and its 4-methoxy derivative has revealed their behavior as weak acids and bases in their excited singlet states. This property is significant in understanding their fluorescence spectra in various pH environments (Schulman & Sturgeon, 1977).

Safety And Hazards

The safety data sheet for 4-Methoxyacridin-9-ol suggests that it should be handled with care. It should be stored in a sealed container, away from light, and kept dry at room temperature . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

4-methoxy-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-12-8-4-6-10-13(12)15-11-7-3-2-5-9(11)14(10)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEVJRPVZZGDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956743
Record name 4-Methoxyacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyacridin-9-ol

CAS RN

35308-00-0, 73663-88-4
Record name 4-Methoxyacridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35308-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-9-acridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73663-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyacridin-9(10H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035308000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Acridinol, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxy-4-methoxyacridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxyacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyacridin-9(10H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-methoxyacridin-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methoxy-9-acridinol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28787PMJ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyacridin-9-ol
Reactant of Route 2
Reactant of Route 2
4-Methoxyacridin-9-ol
Reactant of Route 3
4-Methoxyacridin-9-ol
Reactant of Route 4
4-Methoxyacridin-9-ol
Reactant of Route 5
4-Methoxyacridin-9-ol
Reactant of Route 6
4-Methoxyacridin-9-ol

Citations

For This Compound
1
Citations
V Englund, R Huuva, SM Gubanski… - IEEE Transactions on …, 2009 - ieeexplore.ieee.org
… 4-methoxyacridin-9-ol (2.0 g, 8.88 mmol), 1bromooctane (2.17 g, 11.24 mmol), and potassium carbonate (7.91 g, 57.2 mmol) were mixed in N,Ndimethylformamide and heated at 120C …
Number of citations: 79 ieeexplore.ieee.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.